N-(1-isobutyl-1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
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Overview
Description
N-(1-isobutyl-1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a synthetic organic compound characterized by its unique structural components It features an indole moiety substituted with an isobutyl group and an isoindoline-1,3-dione moiety linked via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyl-1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Derivative: Starting with an indole precursor, the isobutyl group is introduced via Friedel-Crafts alkylation using isobutyl chloride and a Lewis acid catalyst like aluminum chloride.
Synthesis of the Isoindoline-1,3-dione Moiety: This can be prepared by the cyclization of phthalic anhydride with ammonia or primary amines.
Coupling Reaction: The final step involves coupling the indole derivative with the isoindoline-1,3-dione derivative through an acetamide linkage. This can be achieved using reagents like acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: The isoindoline-1,3-dione moiety can be reduced to isoindoline using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Isoindoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1-isobutyl-1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can be used as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development
Industry
In material science, this compound could be used in the development of organic semiconductors or as a precursor for dyes and pigments due to its conjugated system.
Mechanism of Action
The mechanism by which N-(1-isobutyl-1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could engage in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-isobutyl-1H-indol-5-yl)-acetamide: Lacks the isoindoline-1,3-dione moiety.
N-(1-methyl-1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide: Has a methyl group instead of an isobutyl group on the indole ring.
Uniqueness
N-(1-isobutyl-1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is unique due to the combination of its indole and isoindoline-1,3-dione moieties. This dual functionality allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)indol-5-yl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C22H23N3O2/c1-14(2)13-25-10-9-15-11-16(7-8-20(15)25)23-21(26)12-19-17-5-3-4-6-18(17)22(27)24-19/h3-11,14,19H,12-13H2,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
FWIFWVXXXCPJRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C1C=CC(=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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